![molecular formula C11H13BrN2O6S B2379084 Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate, tech grade CAS No. 2288709-10-2](/img/structure/B2379084.png)
Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate, tech grade
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate is a chemical compound with a complex structure, featuring a bromine and nitro group attached to a phenyl ring, which is further connected to an ethyl acetate moiety through a methanesulfonamido linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate typically involves multiple steps. One common method starts with the nitration of 3-bromoaniline to introduce the nitro group. This is followed by the sulfonation of the resulting 3-bromo-2-nitroaniline with methanesulfonyl chloride to form the methanesulfonamido derivative. Finally, the ethyl acetate moiety is introduced through an esterification reaction with ethyl bromoacetate under basic conditions.
Industrial Production Methods
While specific industrial production methods for Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid can reduce the nitro group.
Hydrolysis: Sodium hydroxide in water or hydrochloric acid can hydrolyze the ester group.
Major Products
Amino Derivative: Reduction of the nitro group yields the corresponding amino compound.
Carboxylic Acid: Hydrolysis of the ester group results in the formation of the carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of more complex organic molecules.
Material Science: The compound’s reactivity and structural properties make it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate largely depends on its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. The methanesulfonamido group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(4-bromo-2-nitrophenyl)acetate: Similar structure but lacks the methanesulfonamido group.
Ethyl 2-[(5-bromo-2-nitrophenyl)amino]acetate: Similar but with an amino group instead of the methanesulfonamido group.
Uniqueness
Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate is unique due to the presence of the methanesulfonamido group, which can influence its reactivity and potential applications. This group can act as a leaving group in substitution reactions, making the compound versatile in organic synthesis.
Eigenschaften
IUPAC Name |
ethyl 2-(3-bromo-N-methylsulfonyl-2-nitroanilino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O6S/c1-3-20-10(15)7-13(21(2,18)19)9-6-4-5-8(12)11(9)14(16)17/h4-6H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRJWFLSZBGNIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=C(C(=CC=C1)Br)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
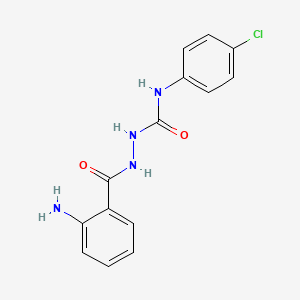
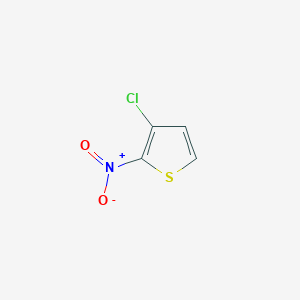
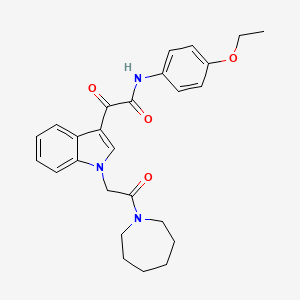
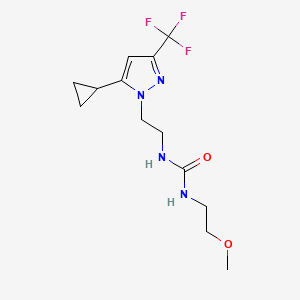
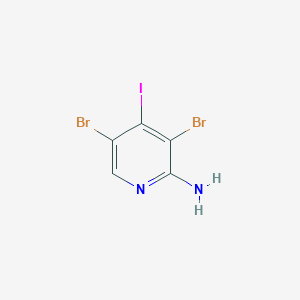
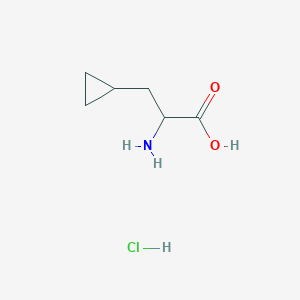
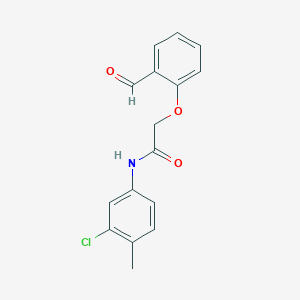
![3-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2379013.png)
![N-(4-methylphenyl)-4-{2-oxo-1,7-diazaspiro[3.5]nonane-7-carbonyl}benzene-1-sulfonamide](/img/structure/B2379015.png)

![{1-[Amino(phenyl)methyl]cyclopentyl}methanol](/img/structure/B2379018.png)
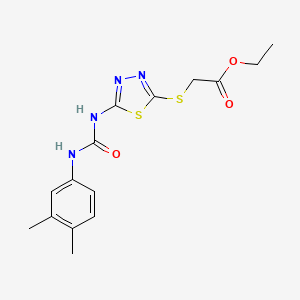
![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B2379020.png)
![6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline](/img/structure/B2379024.png)
